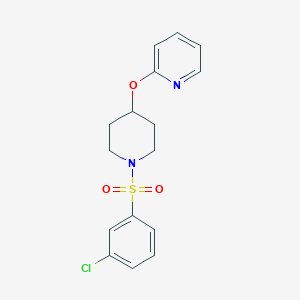

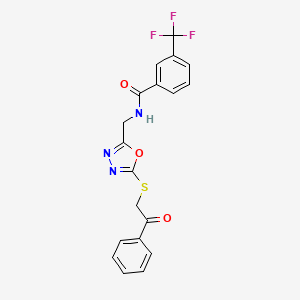

![molecular formula C11H14N2OS2 B2492781 3-(3-methylbutyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one CAS No. 440328-71-2](/img/structure/B2492781.png)

3-(3-methylbutyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thieno[3,2-d]pyrimidin-4(1H)-ones are recognized for their pharmacological importance, with studies highlighting their synthesis and potential as dual inhibitors for enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR), crucial targets in antitumor therapy (Gangjee et al., 2009).

Synthesis Analysis

Recent advancements have enabled the one-step synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones through a catalytic four-component reaction involving ketones, ethyl cyanoacetate, S8, and formamide. This method emphasizes step economy, reduced catalyst loading, and simplified purification, offering a green approach to producing these compounds (Shi et al., 2018).

Molecular Structure Analysis

The X-ray crystal structure analysis of 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines has revealed the binding mode of these compounds to enzymes, supporting their utility as dual TS and DHFR inhibitors and potential antitumor agents. The structural insights gained from these analyses underpin the pharmacological relevance of thieno[3,2-d]pyrimidine derivatives (Gangjee et al., 2009).

Chemical Reactions and Properties

Thieno[3,2-d]pyrimidinones undergo various chemical reactions including cyclocondensation and S-alkylation under phase transfer conditions. These reactions are crucial for the functionalization of thieno[3,2-d]pyrimidinones, enabling the synthesis of a wide range of derivatives with diverse biological activities (Dave & Patel, 2001).

Physical Properties Analysis

The synthesis and structural elucidation of thieno[3,2-d]pyrimidinones and their derivatives involve understanding their physical properties such as solubility, melting points, and crystalline structure, which are essential for their application in drug development. These properties are influenced by the specific substitutions on the thieno[3,2-d]pyrimidinone core.

Chemical Properties Analysis

Thieno[3,2-d]pyrimidinones exhibit a range of chemical properties including the ability to act as dual inhibitors of TS and DHFR. Their reactivity towards various chemical reagents enables the synthesis of compounds with potential antitumor, antimicrobial, and anti-inflammatory activities. The chemical properties are largely determined by the substituents on the thieno[3,2-d]pyrimidinone scaffold, affecting their biological activity and therapeutic potential (Gangjee et al., 2009).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

This compound is often used as a precursor or intermediate in the synthesis of more complex molecules with potential biological activities. For instance, it has been utilized in the synthesis of derivatives with antitumor, antimicrobial, and antileishmanial activities. These derivatives are synthesized through various chemical reactions, including condensation, alkylation, and cyclization processes, and are then tested for their biological activities against different cancer cell lines, bacterial strains, and parasites.

Antitumor Activity

Derivatives synthesized from this compound have shown potent anticancer activity, comparable to known anticancer drugs like doxorubicin, against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines. The synthesis involves treating the compound with phosphorous oxychloride, followed by reaction with different reagents to yield novel thieno[3,2-d]pyrimidine derivatives with diverse functional groups.

Antimicrobial and Antileishmanial Activities

Some synthesized derivatives have also demonstrated significant antimicrobial activity against gram-positive and gram-negative bacteria, as well as antifungal activity against various fungal strains. Additionally, certain derivatives have shown promising antileishmanial activity, indicating potential as treatments for leishmaniasis.

- Synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives (Hafez & El-Gazzar, 2017).

- Pteridines. Part XLII. Synthesis and properties of 8‐substituted 2,4‐dithiolumazines (Hübsch & Pfleiderer, 1988).

- Regioselective Synthesis and Reactions of a Polynuclear Heterocyclic Derived From Pyrido[2,3-d]pyrimidines With a New Ring System (El-Gazzar et al., 2007).

- Synthesis, cytotoxic activity and quantum chemical calculations of new 7-thioxopyrazolo[1,5-f]pyrimidin-2-one derivatives (Kökbudak et al., 2020).

Eigenschaften

IUPAC Name |

3-(3-methylbutyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2OS2/c1-7(2)3-5-13-10(14)9-8(4-6-16-9)12-11(13)15/h4,6-7H,3,5H2,1-2H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLRCMANOLOGLLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=O)C2=C(C=CS2)NC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

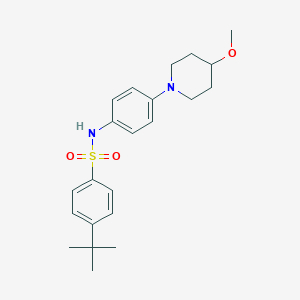

![(4-(4-methoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2492699.png)

![N-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide](/img/structure/B2492703.png)

![2,2,7,7-tetramethyl-N-(thiophen-2-ylmethyl)tetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2492707.png)

![1,3,6-trimethyl-5-((2-methylbenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2492710.png)

![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1,1-bis(2-hydroxyethyl)urea](/img/structure/B2492712.png)

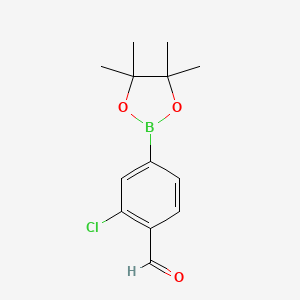

![5-[(E)-(4-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde](/img/structure/B2492717.png)

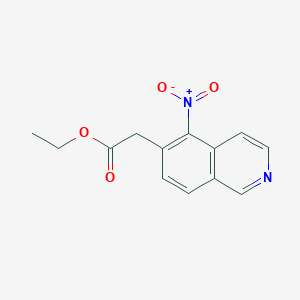

![methyl 2-[9-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2492718.png)